molecular formula C8H11NO2S B12828040 5-Amino-2-methoxy-4-(methylthio)phenol

5-Amino-2-methoxy-4-(methylthio)phenol

Cat. No.: B12828040
M. Wt: 185.25 g/mol
InChI Key: NNQKIWDBJDXBQH-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-(methylthio)phenol is a phenolic compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . This compound features a unique molecular structure combining phenol, amine, methoxy, and methylthio functional groups, making it a versatile intermediate in organic synthesis and materials science research. Its primary research application is as a key precursor for the synthesis of more complex organic molecules . Specifically, compounds of this structural family are important starting materials for the synthesis of azo dyes and dithiocarbamate derivatives . The presence of both electron-donating groups (amino and methoxy) and the sulfur-containing methylthio group on the phenolic ring influences its electronic properties and reactivity, which can be exploited in the design of novel compounds with specific optical or electronic characteristics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-amino-2-methoxy-4-methylsulfanylphenol

InChI

InChI=1S/C8H11NO2S/c1-11-7-4-8(12-2)5(9)3-6(7)10/h3-4,10H,9H2,1-2H3

InChI Key

NNQKIWDBJDXBQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)SC)N)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 5 Amino 2 Methoxy 4 Methylthio Phenol

Retrosynthetic Analysis and Strategic Disconnections for the Substituted Phenolic Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.infiveable.me For 5-Amino-2-methoxy-4-(methylthio)phenol, the primary disconnections involve the carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds associated with the amino, methoxy (B1213986), and methylthio groups, respectively.

The process begins by identifying the final functional group transformations. The amino group at the C5 position can be retrosynthetically derived from a nitro group, which is a common precursor. This suggests a disconnection of the C-N bond via a reduction reaction, leading to the precursor 5-nitro-2-methoxy-4-(methylthio)phenol.

Further disconnection of the methoxy and methylthio groups from the phenolic core is then considered. The ether linkage of the methoxy group can be disconnected to a hydroxyl group and a methylating agent, a transformation known as the Williamson ether synthesis. youtube.com Similarly, the methylthio group can be disconnected, suggesting an electrophilic or nucleophilic sulfenylation reaction on the aromatic ring.

This leads to a simplified phenolic precursor. The relative positions of the substituents (methoxy at C2, methylthio at C4, and amino at C5) dictate the order of these transformations to ensure correct regiochemical outcomes. The hydroxyl group of the phenol (B47542) is an ortho-, para-directing group, which influences the positions of electrophilic substitution. savemyexams.com Therefore, the sequence of introducing the substituents is critical.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Reduction of Nitro Group| B(5-Nitro-2-methoxy-4-(methylthio)phenol);
    B -->|O-Methylation| C(5-Nitro-4-(methylthio)benzene-1,2-diol);
    C -->|Sulfenylation| D(4-Nitrobenzene-1,2-diol);
    D -->|Nitration| E(Benzene-1,2-diol);
```*This diagram illustrates a possible retrosynthetic route, breaking down the target molecule into simpler precursors.*

Synthesis of Key Precursors Bearing Methoxy and Methylthio Groups on the Aromatic Ring

The synthesis of the core phenolic structure with the desired methoxy and methylthio substituents requires careful regioselective functionalization.

The regioselectivity of electrophilic substitution on a phenol ring is strongly influenced by the directing effect of the hydroxyl group, which activates the ortho and para positions. nih.govnih.govresearchgate.netHowever, to achieve the specific 2,4,5-substitution pattern of the target molecule, a sequence of reactions must be employed that leverages directing group effects and potential blocking/deblocking strategies. The inherent challenge lies in introducing substituents at specific positions when multiple activated sites are present. nih.gov

The introduction of a methylthio group onto an aromatic ring can be achieved through several methods. One common approach involves the electrophilic substitution of an activated aromatic ring with a sulfenylating agent. For electron-rich aromatic compounds, electrophilic substitution can be accomplished using sulfonium (B1226848) salts generated in situ from sulfoxides. mdma.chacs.org Another strategy is the reaction of an aryl halide with a thiolate, often catalyzed by a transition metal like palladium. mdma.chFor the synthesis of the target precursor, direct sulfenylation of a suitably substituted phenol derivative is a potential route.

**Table 1: Methods for the Introduction of a Thiol/Alkylthio Group onto an Aromatic Ring** | Reaction Type | Reagents | Comments | | :--- | :--- | :--- | | Electrophilic Sulfenylation | Sulfoxide (B87167)/Acid | Suitable for electron-rich aromatics. [ mdma.ch(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESdADDoeUgca3bRW-vCTK_x8gSfWtG4Fkoy7-7WTVP894EmxXMJZRhzQWIIeOT3dqVl1Ug24ywFyMDF2SAGeOeSngDbT0hmkhVy2zeJ-i8PSAdkUUxPJ4F93jJLIa8EkoFBtdIiVll8GolsxuDtlXy0hUXeIn5JdTgjmgn0BiPC954)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEFNXtUlSqQvNM8Is0wmOOnqNJZwvN9EwAglxxE_WCFPHyBAIvvuRkgq7uPItVAjn1ypZFDBf78q0GFAC-uJ0AonXG45LrOzXfIzlxJIgX4cwbMvUT4ekhjM_xfBfmgTBfigjTlN63HL5E%3D)]| | Nucleophilic Aromatic Substitution | Aryl Halide + Thiolate | Often requires harsh conditions or a catalyst. [ mdma.ch(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESdADDoeUgca3bRW-vCTK_x8gSfWtG4Fkoy7-7WTVP894EmxXMJZRhzQWIIeOT3dqVl1Ug24ywFyMDF2SAGeOeSngDbT0hmkhVy2zeJ-i8PSAdkUUxPJ4F93jJLIa8EkoFBtdIiVll8GolsxuDtlXy0hUXeIn5JdTgjmgn0BiPC954)]| | Metal-Catalyzed Cross-Coupling | Aryl Halide/Triflate + Thiol | Provides good yields and functional group tolerance. [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMgGQEUpE7Gb_mnEWKSMabBVgwMu8lP4nn-kMuBi8LCT15JElXMecQMo1HIAzRYleGsBZtK0vxLPJE0J4NhIJyXnvGWO-zG9ilsbZhTPNmL-KlK2hKHmDEsosC_bUuCNSMxAChlD27)]|

The methoxy group is typically introduced via O-alkylation of a phenolic hydroxyl group. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide (e.g., methyl iodide), is a classic and widely used method. youtube.comtandfonline.comtandfonline.comThe reaction is generally efficient and proceeds under basic conditions to deprotonate the phenol. Alternative alkylating agents like dimethyl sulfate (B86663) can also be employed. tandfonline.comThe choice of base and solvent can influence the reaction's efficiency.

**Table 2: Common Reagents for O-Alkylation of Phenols** | Alkylating Agent | Base | Typical Conditions | | :--- | :--- | :--- | | Methyl Iodide | NaH, K2CO3 | Room temperature to reflux. [ youtube.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHh5vLdu94UKwZ_J0PT3B60PIIDOky4hmRzu_A9-oi9xCG-mBibajAg1p-bfNZwlkIR9RzoBTMN7afvKjyuzA0yHL-6N4feYhqaQLgyHZN9s8ncBNn91geJBbguXsS0T56xi8yk1Ts%3D)]| | Dimethyl Sulfate | NaOH, K2CO3 | Often used in industrial processes. [ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR5gCFIYfQmy_s0wNDN1qGCsynUyYZ9P1w7e-ORkaObyCbG5IFdwcjgR0HChF93ZW0mxKQ-2sGoro0dml0xehpShgCue_3zzKuu5KG6oiLSyNo2HBK0VTj6uRD5AFPjA-A7PC5y000Vsmjt-MBafOJf9788_yrfS6e0l5pfg%3D%3D)]| | Dimethyl Carbonate | Various catalysts | Considered a greener alternative. [ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESIchuXgNKjWvSOXSjVQ28je7BB8G6YGJ0fOoe1S4Oybb67OPXNewTrle4nvnUQyFE2Ypno--AoDRNIMuv53gj3Tu6akj0EJDOM4pciAEq75aE8okevAIWzrQsS-37bEw-GXqBoDtRPREy3C0h4KkHWFsbxguPSHu7tOyN)][ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGR5gCFIYfQmy_s0wNDN1qGCsynUyYZ9P1w7e-ORkaObyCbG5IFdwcjgR0HChF93ZW0mxKQ-2sGoro0dml0xehpShgCue_3zzKuu5KG6oiLSyNo2HBK0VTj6uRD5AFPjA-A7PC5y000Vsmjt-MBafOJf9788_yrfS6e0l5pfg%3D%3D)]|

Introduction and Transformation of the Amino Group at the C5 Position of the Phenol Ring

The final key transformation is the introduction of the amino group at the C5 position.

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. nih.govNitration: The nitration of phenols can be achieved using nitric acid. The conditions can be controlled to favor mono-nitration. With a substituted phenol, the existing substituents will direct the position of the incoming nitro group. The hydroxyl group is ortho-, para-directing, while a methoxy group is also ortho-, para-directing. The methylthio group is generally considered to be ortho-, para-directing as well. Therefore, achieving nitration specifically at the C5 position requires careful consideration of the combined directing effects of the substituents already present on the ring. The reaction of phenols with dilute nitric acid at low temperatures can yield a mixture of ortho and para nitrophenols. savemyexams.combyjus.comquora.comReduction: The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a clean and efficient method. Other common methods include the use of metals in acidic solution, such as tin or iron in hydrochloric acid, or sodium dithionite. Hydroiodic acid has also been reported for the reduction of nitrophenols to aminophenols. nih.govTable 3: Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentConditionsComments
H2, Pd/CCatalytic, various pressures and temperaturesClean reaction with water as the only byproduct.
Fe, HClAcidic mediumA classic and cost-effective method.
SnCl2, HClMild reducing agentOften used for selective reductions.
Na2S2O4Aqueous solutionUseful for substrates sensitive to catalytic hydrogenation.
HIAcidic conditionsEffective for the synthesis of o-aminophenols. nih.gov

Table of Compounds

Compound Name
This compound
5-Nitro-2-methoxy-4-(methylthio)phenol
5-Nitro-4-(methylthio)benzene-1,2-diol
4-Nitrobenzene-1,2-diol
Benzene-1,2-diol
Methyl Iodide
Dimethyl Sulfate
Dimethyl Carbonate
Nitric Acid
Palladium on Carbon
Iron
Hydrochloric Acid
Tin(II) Chloride
Sodium Dithionite
Hydroiodic Acid
Sodium Hydride
Potassium Carbonate
Sodium Hydroxide (B78521)
Sulfuric Acid
Bromine
Aluminum Bromide
Chloroform
Carbon Dioxide
2,4,6-Trinitrophenol (Picric Acid)
Ortho-hydroxybenzoic acid
2,4,6-Tribromophenol
Anisole
4-Methoxyphenol
Cresols
2-Methyl hydroquinone
2-(1-Methylnonyl)phenol
Mesitylene
1-Decene
o-Aminophenol
p-Nitrophenol
Bromobenzene
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
2-Methoxy-5-((phenylamino)methyl)phenol
2-Amino-5-[(2-pyridinylamino)methyl]phenol
3-Hydroxy-4-nitro-benzaldehyde
2-Aminopyridine
2-Methyl-4-methoxy-5-(2-hydroxypropyl)aminophenol
2-Methyl-4-amino-5-aminomethylpyrimidine

Introduction and Transformation of the Amino Group at the C5 Position of the Phenol Ring

Alternative Amination Methods for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic chemistry. Beyond classical methods, several alternative amination strategies have been developed for aromatic systems, offering improved efficiency, scope, and milder conditions.

One prominent modern method is the transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination, which typically employs palladium catalysts with specialized phosphine (B1218219) ligands, has become a powerful tool for forming carbon-nitrogen bonds. More recently, rhodium and ruthenium-based catalysts have been shown to be effective for the direct amination of phenols. acs.orgresearchgate.netnih.gov A rhodium-catalyzed process, for instance, facilitates the challenging keto-enol tautomerization of phenols through π-coordination, enabling a subsequent dehydrative condensation with amines where water is the only byproduct. acs.org This approach is highly atom-economical and demonstrates broad substrate compatibility. acs.orgmasterorganicchemistry.com

Another strategy involves nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This pathway is viable when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org While traditional SNAr reactions often require harsh conditions, advancements include the use of highly reactive heteroarenes and photocatalysis to facilitate the transformation under milder settings. wikipedia.org

Reductive amination offers another route, typically by reacting a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced. mdpi.com However, this method is generally not suitable for the direct formation of bonds between nitrogen and an aromatic ring. mdpi.com For the synthesis of primary anilines, methods like the reaction of cyclohexanones with ammonium (B1175870) acetate (B1210297) and potassium carbonate using a Pd/C-ethylene system have been developed. nih.gov

Photoredox catalysis has also emerged as a powerful strategy for the direct C-H amination of arenes, providing a complementary approach to traditional cross-coupling methods. acs.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The synthesis of a specifically substituted phenol such as this compound requires meticulous optimization of reaction parameters to maximize yield and purity. While specific optimization data for this exact compound is not publicly detailed, we can infer the process from studies on analogous substituted phenols and anilines. A typical synthesis could involve the amination of a precursor like a substituted halophenol.

The optimization process systematically evaluates several key variables:

Catalyst System: In metal-catalyzed reactions (e.g., Rhodium or Palladium-catalyzed amination), the choice of metal precursor and the corresponding ligand is critical. Different ligands can dramatically influence reaction rate and selectivity.

Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. Solvents like toluene, heptane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often screened. researchgate.net

Base: The choice and stoichiometry of the base are crucial, particularly in cross-coupling and condensation reactions. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) and organic bases such as triethylamine (B128534) (Et₃N) are commonly tested. masterorganicchemistry.com

Temperature: Reaction temperature directly impacts the reaction rate. An optimal temperature is sought to ensure a reasonable reaction time without promoting side reactions or decomposition.

Concentration: The concentration of reactants can influence reaction order and the formation of dimeric or polymeric byproducts.

An illustrative optimization table for a related hypothetical amination reaction is presented below.

EntryCatalystSolventBaseTemperature (°C)Yield (%)
1[CpRhCl₂]₂ (2.5 mol%)TolueneK₂CO₃12055
2[CpRhCl₂]₂ (2.5 mol%)HeptaneK₂CO₃12075
3[CpRhCl₂]₂ (2.5 mol%)HeptaneNa₂CO₃14092
4[CpRuCl₂]₂ (2.5 mol%)HeptaneNa₂CO₃14085
5Pd(OAc)₂/XPhos (2 mol%)DioxaneK₃PO₄11088
This table is illustrative, based on typical optimization studies for the amination of phenols. masterorganicchemistry.com

Considerations for Scalable Synthesis and Process Chemistry

Transitioning the synthesis of this compound from laboratory scale to industrial production introduces several critical considerations beyond just reaction yield. Process chemistry focuses on developing a synthetic route that is safe, cost-effective, robust, and environmentally sustainable.

Key factors for scalable synthesis include:

Cost and Availability of Starting Materials: The economic viability of the entire process hinges on the cost of raw materials. For a compound like the target molecule, potential precursors would need to be readily available or synthesizable through inexpensive routes.

Reaction Safety and Thermodynamics: Exothermic reactions require careful thermal management to prevent runaways. The potential for hazardous byproducts or unstable intermediates must be thoroughly evaluated.

Process Efficiency and Throughput: This involves minimizing the number of synthetic steps, reducing reaction times, and simplifying workup and purification procedures. One-pot reactions are highly desirable.

Waste Management: Minimizing waste is crucial for both environmental and economic reasons. This includes reducing solvent usage, avoiding stoichiometric reagents in favor of catalysts, and finding uses for any byproducts.

Purification: The method of purification must be scalable. While chromatography is common in the lab, industrial-scale processes favor crystallization, distillation, or extraction due to lower cost and higher throughput. google.com

Regulatory Compliance: The entire process must adhere to strict regulatory standards regarding safety, environmental impact, and product purity.

For instance, the industrial production of m-aminophenol can be achieved by reacting resorcinol (B1680541) with ammonia (B1221849) under high pressure and temperature in the presence of water. mdpi.com This process highlights the use of elevated pressure to drive conversion and selectivity, a common strategy in industrial chemistry. mdpi.com

Green Chemistry Principles Applied to the Synthesis of Substituted Phenols

Green chemistry provides a framework for designing chemical processes that minimize the use and generation of hazardous substances. The synthesis of substituted phenols, including this compound, can be significantly improved by applying these principles.

The 12 Principles of Green Chemistry offer a guide for sustainable synthesis:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. For example, the rhodium-catalyzed amination of phenols that produces only water as a byproduct has excellent atom economy. acs.orgmasterorganicchemistry.com

Less Hazardous Chemical Syntheses: Methods should use and generate substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. Water is an ideal green solvent.

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are preferred.

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

A scalable and green synthesis for substituted phenols has been developed using the ipso-hydroxylation of arylboronic acids with aqueous hydrogen peroxide, which can be completed in one minute at room temperature, showcasing several of these principles in action. wikipedia.org

Chemical Reactivity and Derivatization Studies of 5 Amino 2 Methoxy 4 Methylthio Phenol

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a wide range of chemical modifications, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions (N-Functionalization)

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(2-hydroxy-5-methoxy-4-(methylthio)phenyl)acetamide. The reaction conditions would typically involve an inert solvent and a base to neutralize the hydrochloric acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often challenging to control and can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.

The table below summarizes the expected products from representative N-functionalization reactions.

Reaction TypeReagent ExampleExpected Product
AcylationAcetyl chlorideN-(2-hydroxy-5-methoxy-4-(methylthio)phenyl)acetamide
AlkylationMethyl iodide2-methoxy-5-(methylamino)-4-(methylthio)phenol

Note: The above reactions are predicted based on the general reactivity of aromatic amines and may require experimental optimization.

Condensation Reactions for Schiff Base Formation and Subsequent Reductions

The primary amino group of 5-Amino-2-methoxy-4-(methylthio)phenol is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

For example, condensation with a substituted benzaldehyde, such as 4-methoxybenzaldehyde, would yield the corresponding Schiff base. tandfonline.com The formation of the imine C=N bond is a key step in many synthetic pathways.

These Schiff bases can be subsequently reduced to form stable secondary amines. A common reducing agent for this transformation is sodium borohydride. rsc.org This two-step process of Schiff base formation followed by reduction provides a reliable method for the N-alkylation of the parent aminophenol.

The following table illustrates a typical Schiff base formation and reduction sequence.

StepReactant 1Reactant 2Product
1. CondensationThis compoundBenzaldehyde(E)-2-methoxy-5-((phenylimino)methyl)-4-(methylthio)phenol
2. Reduction(E)-2-methoxy-5-((phenylimino)methyl)-4-(methylthio)phenolSodium borohydride2-methoxy-5-((phenylamino)methyl)-4-(methylthio)phenol

Note: The specific products are predicted based on analogous reactions reported in the literature.

Diazotization and Azo Coupling Reactions as a Route to Functional Dyes

The aromatic amino group of this compound is a key functionality for the synthesis of azo dyes. The process involves two main steps: diazotization followed by azo coupling.

Diazotization: In the first step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). rsc.orgnih.gov This reaction converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is an electrophile that can then be reacted with a variety of electron-rich aromatic compounds, known as coupling components, to form an azo compound, characterized by the -N=N- linkage. tandfonline.comnih.gov Common coupling components include phenols, naphthols, and aromatic amines. The position of the azo coupling is directed by the activating groups on the coupling component. The specific color of the resulting azo dye is determined by the extended conjugated system of the entire molecule.

A representative reaction scheme is shown below:

StepStarting MaterialReagentsIntermediate/Product
1. DiazotizationThis compoundNaNO₂, HCl (aq), 0-5 °C2-hydroxy-5-methoxy-4-(methylthio)benzenediazonium chloride
2. Azo Coupling2-hydroxy-5-methoxy-4-(methylthio)benzenediazonium chlorideNaphthalen-2-ol, NaOH (aq)1-((2-hydroxy-5-methoxy-4-(methylthio)phenyl)diazenyl)naphthalen-2-ol

Note: The products are predicted based on established procedures for azo dye synthesis.

Formation of Heterocyclic Systems Incorporating the Amino Functionality

The ortho-aminophenol structure of this compound makes it a valuable precursor for the synthesis of benzoxazole (B165842) derivatives. Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications.

The formation of the benzoxazole ring typically involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. ijpbs.comnih.govacs.org For example, reaction with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can lead to the formation of a 2-substituted benzoxazole. nih.gov

Alternatively, condensation with an aldehyde first forms a Schiff base, which can then undergo oxidative cyclization to the benzoxazole. nih.gov Various oxidizing agents and catalysts have been reported for this transformation.

The table below outlines a plausible pathway to a benzoxazole derivative.

Reactant 1Reactant 2ConditionsHeterocyclic Product
This compoundBenzoic AcidPolyphosphoric Acid, Heat6-methoxy-7-(methylthio)-2-phenylbenzo[d]oxazole
This compoundBenzaldehydeOxidizing Agent/Catalyst6-methoxy-7-(methylthio)-2-phenylbenzo[d]oxazole

Note: The products are hypothetical and based on general methods for benzoxazole synthesis.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for the derivatization of this compound, allowing for the introduction of various protecting groups or other functionalities through O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. A common method for this is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction.

O-Acylation: O-acylation of the phenolic hydroxyl group leads to the formation of an ester. This can be achieved by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This reaction is typically fast and high-yielding.

It is important to note that when both the amino and hydroxyl groups are present, selective functionalization can be a challenge. The relative nucleophilicity of the two groups will depend on the reaction conditions, particularly the pH. In basic conditions, the phenoxide is a potent nucleophile, favoring O-functionalization. In neutral or acidic conditions, the amino group is generally more nucleophilic. Selective protection of one group may be necessary to achieve the desired transformation on the other.

The table below provides examples of expected products from O-functionalization reactions.

Reaction TypeReagent ExampleExpected Product
O-AlkylationMethyl iodide, K₂CO₃5-Amino-2-methoxy-4-(methylthio)-1-(methoxy)benzene
O-AcylationAcetyl chloride, Pyridine(4-amino-2-methoxy-5-(methylthio)phenyl) acetate (B1210297)

Note: These reactions are based on general procedures for phenol derivatization and may require optimization for this specific substrate.

Formation of Phenol Derivatives (e.g., Ethers, Esters)

The phenolic hydroxyl group in this compound is a prime site for derivatization to form ethers and esters. These reactions can modify the compound's physicochemical properties.

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from an alkoxide and an organohalide. wikipedia.orgbyjus.com In the case of this compound, the phenolic proton can be removed by a suitable base, such as sodium hydride (NaH), to form a phenoxide. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com Given the presence of a nucleophilic amino group, selective O-alkylation can be achieved by careful choice of reaction conditions, as the phenoxide is a stronger nucleophile than the neutral amino group under basic conditions. researchgate.net

Esterification: The phenolic hydroxyl group can also be converted to an ester. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. These reactions are generally efficient. Enzyme-catalyzed esterification using lipases also presents a green alternative for the synthesis of phenolic esters. nih.gov For this compound, acylation is expected to occur preferentially at the more nucleophilic amino group. quora.comstackexchange.com Therefore, protection of the amino group, for instance by acetylation, may be necessary to achieve selective O-acylation of the phenolic hydroxyl.

Table 1: Representative Etherification and Esterification Reactions

Transformation Reagents and Conditions Expected Product

| Etherification | 1. NaH, DMF 2. Alkyl halide (e.g., CH₃I) | 2-Methoxy-5-amino-4-(methylthio)alkoxybenzene | | Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | 5-Amino-2-methoxy-4-(methylthio)phenyl acetate |

Chemical Modifications and Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) is another key functional group that can undergo various chemical transformations, most notably oxidation and S-alkylation.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The oxidation of aryl methyl sulfides to sulfoxides can be achieved with high selectivity. nih.gov Further oxidation of the sulfoxide yields the sulfone.

Table 2: Oxidation of the Methylthio Group

Transformation Reagents and Conditions Expected Product
To Sulfoxide 1 equivalent of m-CPBA, CH₂Cl₂ 5-Amino-2-methoxy-4-(methylsulfinyl)phenol
To Sulfone ≥2 equivalents of m-CPBA, CH₂Cl₂, heat 5-Amino-2-methoxy-4-(methylsulfonyl)phenol

The sulfur atom of the methylthio group is nucleophilic and can react with alkylating agents to form sulfonium (B1226848) salts. nih.gov This reaction typically involves treating the thioether with an alkyl halide (e.g., methyl iodide) or other electrophilic alkylating agents. The resulting sulfonium salts are useful intermediates in organic synthesis. nih.govresearchgate.net The reaction of an aryl sulfide (B99878) with an alkyl halide can lead to the formation of a sulfonium salt. beilstein-journals.org

Table 3: S-Alkylation of the Methylthio Group

Transformation Reagents and Conditions Expected Product
S-Alkylation Alkyl halide (e.g., CH₃I), solvent (e.g., Nitromethane) 5-Amino-2-methoxy-4-hydroxyphenylsulfonium iodide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: amino, methoxy (B1213986), and hydroxyl (after deprotonation). The directing effects of these groups will influence the position of substitution.

Electrophilic Aromatic Substitution: The -NH₂, -OH, and -OCH₃ groups are all ortho-, para-directing activators. byjus.com The methylthio group is also an ortho-, para-director, though generally less activating than -OH and -NH₂. Given the substitution pattern, the position for electrophilic attack will be determined by the combined directing effects and steric hindrance. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution: While the electron-rich ring is generally not susceptible to nucleophilic aromatic substitution, such reactions can occur if a suitable leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing groups. wikipedia.org In the case of this compound, a nitro group introduced via electrophilic substitution could potentially be displaced by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions for Further Aromatic Functionalization

Metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the aromatic ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.org To apply this to this compound, the molecule would first need to be halogenated. The resulting aryl halide could then be coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. The coupling of halophenols with boronic acids has been systematically investigated. acs.orgacs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.com Similar to the Suzuki coupling, this would require prior halogenation of the phenolic ring. This reaction would allow for the introduction of a secondary or tertiary amino group at a specific position on the ring. Microwave-assisted Buchwald-Hartwig couplings have been shown to be efficient. nih.govbeilstein-journals.org

Table 4: Representative Cross-Coupling Reactions

Transformation Reaction Type Reagents and Conditions Expected Product
Aryl-Aryl Coupling Suzuki-Miyaura Aryl halide derivative, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Aryl-substituted derivative
Aryl-Amine Coupling Buchwald-Hartwig Aryl halide derivative, Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) N-Aryl or N-alkyl substituted derivative

Cyclization and Annulation Reactions Utilizing Multiple Functional Groups for Complex Scaffold Assembly

The multiple functional groups on this compound make it an excellent substrate for cyclization and annulation reactions to construct complex heterocyclic scaffolds.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions. jk-sci.comnrochemistry.comwikipedia.orgyoutube.com If the amino group of the title compound is first converted to a β-phenylethylamine, subsequent reaction with an aldehyde could lead to the formation of a tetrahydroisoquinoline ring fused to the original benzene (B151609) ring. The electron-donating groups on the aromatic ring would facilitate this electrophilic cyclization. jk-sci.com

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is another important method for the synthesis of isoquinoline (B145761) derivatives, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net Similar to the Pictet-Spengler reaction, this would require prior modification of the amino group to a β-phenylethylamide. The electron-rich nature of the aromatic ring is favorable for this reaction. jk-sci.com

Benzoxazole/Benzothiazole (B30560) Formation: The ortho-aminophenol moiety is a precursor for the synthesis of benzoxazoles. nih.gov For example, reaction with an aryl isothiocyanate could lead to a thiourea (B124793) intermediate, which can then be cyclized to form a 2-aminobenzoxazole (B146116) derivative. researchgate.net Similarly, if the hydroxyl group were replaced with a thiol, benzothiazole synthesis would be possible. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Methoxy 4 Methylthio Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon skeleton and the electronic environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Amino-2-methoxy-4-(methylthio)phenol would be expected to show distinct signals for each type of proton. The aromatic region would feature two singlets, corresponding to the two non-equivalent protons on the heavily substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (amino, methoxy (B1213986), hydroxyl, and methylthio groups). The protons of the methoxy (-OCH₃) and methylthio (-SCH₃) groups would also appear as sharp singlets. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically present as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated: six for the aromatic carbons and one each for the methoxy and methylthio carbons. The chemical shifts of the aromatic carbons are particularly informative, as they are influenced by the electron-donating or -withdrawing nature of the attached functional groups. For instance, carbons bonded to oxygen (C-OH and C-OCH₃) would be shifted significantly downfield.

Based on data from similar substituted phenols, the predicted chemical shifts are summarized below. rsc.orgrsc.orgrsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Comments
C1-OH~8.5-9.5 (s, broad)~145-150Phenolic OH, shift is solvent dependent. Carbon is deshielded by oxygen.
C2-OCH₃3.8-4.0 (s, 3H)~140-145Methoxy group protons and attached aromatic carbon.
C3-H~6.5-6.7 (s, 1H)~110-115Aromatic proton ortho to methoxy and meta to hydroxyl.
C4-SCH₃2.4-2.6 (s, 3H)~120-125Methylthio group protons and attached aromatic carbon.
C5-NH₂~3.5-4.5 (s, broad, 2H)~135-140Amino group protons, shift is solvent dependent. Carbon is influenced by the amino group.
C6-H~6.8-7.0 (s, 1H)~115-120Aromatic proton ortho to hydroxyl and amino groups.
-OCH₃-~55-60Methoxy carbon.
-SCH₃-~15-20Methylthio carbon.

While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, COSY would primarily be used to confirm the absence of coupling between the two aromatic protons, as they are separated by substituents.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These spectra correlate directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the -OCH₃ and -SCH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the methoxy group (-OCH₃) would show a correlation to the C2 carbon, and the aromatic proton at C3 would show correlations to C1, C2, C4, and C5, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, which is invaluable for confirming spatial arrangements. A NOESY spectrum would show a correlation between the methoxy protons and the aromatic proton at C3, providing definitive evidence for their proximity.

Predicted 2D NMR Correlations for this compound

Proton (¹H)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H3C1, C2, C4, C5-OCH₃ protons
H6C1, C2, C4, C5-NH₂ protons
-OCH₃ protonsC2H3
-SCH₃ protonsC4H3
-NH₂ protonsC4, C5, C6H6

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₁₁NO₂S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem mass spectrometry involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of substituted phenols often involves characteristic losses of small neutral molecules or radicals. sphinxsai.comdocbrown.infoyoutube.com For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy or methylthio group, loss of formaldehyde (B43269) (CH₂O) from the methoxy group, or cleavage of the C-S bond.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Predicted m/zProposed FragmentPlausible Neutral Loss
185.05[M]⁺-
170.03[M - CH₃]⁺•CH₃ from -OCH₃ or -SCH₃
155.04[M - CH₂O]⁺CH₂O from -OCH₃ group
138.03[M - •SCH₃]⁺•SCH₃
123.04[M - •SCH₃ - •CH₃]⁺•SCH₃ and •CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. elsevier.com

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-S bonds. The broadness of the O-H and N-H stretching bands in the IR spectrum is indicative of hydrogen bonding. pressbooks.publibretexts.org Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring and C-S stretching vibrations. A detailed vibrational analysis can provide insights into the molecular structure and bonding. nih.gov

Predicted Characteristic IR and Raman Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR/Raman)
3300-3500N-H stretchAmino (-NH₂)Medium / Medium
3200-3400O-H stretchPhenolic (-OH)Broad, Strong / Weak
3000-3100C-H stretchAromaticMedium / Strong
2850-2960C-H stretch-OCH₃, -SCH₃Medium / Medium
1580-1620C=C stretchAromatic RingStrong / Strong
1200-1280C-O stretchAryl-O-CH₃Strong / Medium
1150-1250C-O stretchPhenolic C-OHStrong / Weak
600-700C-S stretchAryl-S-CH₃Weak / Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In organic molecules, common electronic transitions include σ → σ, n → σ, π → π, and n → π transitions. wikipedia.org For aromatic compounds like this compound, the most significant absorptions in the UV-Vis spectrum typically arise from π → π* and n → π* transitions associated with the benzene ring and its substituents. The presence of auxochromes, such as the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups, which possess non-bonding electrons (n), can significantly influence the absorption spectrum. These groups can donate electron density to the aromatic ring, causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and often an increase in absorption intensity (a hyperchromic effect). uobabylon.edu.iq

Studies on similar substituted phenols, such as aminophenols, have shown that the position of the amino group affects the potential energy profiles of the excited states. researchgate.net The solvent can also induce shifts in the absorption maxima (solvatochromism); polar solvents may stabilize the excited state differently than nonpolar solvents, leading to bathochromic or hypsochromic (blue) shifts. wikipedia.orguobabylon.edu.iq For instance, experimental and computational studies on 2-aminophenol (B121084) have been conducted to understand its electronic spectra in various solvents like methanol (B129727) and DMSO. researchgate.net

A hypothetical UV-Vis analysis of this compound would likely reveal multiple absorption bands characteristic of a highly substituted benzene ring. The π → π* transitions of the aromatic system would be prominent, with their positions modulated by the combined electronic effects of the amino, methoxy, methylthio, and hydroxyl groups.

Table 1: Typical Electronic Transitions and Influencing Factors

Transition TypeInvolving OrbitalsTypical Wavelength RangeStructural Features RequiredInfluence of Substituents
π → π Pi-bonding (π) to Pi-antibonding (π)200 - 400 nmUnsaturated centers (e.g., C=C, C=O), Aromatic ringsConjugation and auxochromes cause bathochromic (red) shifts.
n → π Non-bonding (n) to Pi-antibonding (π)250 - 600 nmUnsaturated centers with heteroatoms (e.g., C=O, C=N)Typically lower intensity than π → π. Can be shifted by solvent polarity.
n → σ Non-bonding (n) to Sigma-antibonding (σ)150 - 250 nmSaturated compounds with heteroatoms (e.g., O, N, S, halogens)Often obscured by solvent absorption.
σ → σ Sigma-bonding (σ) to Sigma-antibonding (σ*)< 150 nmAll organic compoundsRequires high energy (vacuum UV region).

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, a study known as crystal packing analysis. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Phenol (B47542) Derivative Data based on a related structure, 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, for illustrative purposes.

ParameterValueDescription
Formula C₁₈H₂₀N₂O₃The molecular formula of the compound.
Crystal System MonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space Group P2₁/cThe set of symmetry operations that describe the crystal lattice.
Unit Cell Dimensions a = 10.623 Å, b = 9.106 Å, c = 16.640 Å, β = 97.446°The dimensions of the fundamental repeating unit of the crystal.
Volume (V) 1596.2 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.
Key Interactions Intramolecular O—H···N; Intermolecular C—H···O, C—H···πThe primary non-covalent forces stabilizing the crystal structure.

Source: Adapted from data for 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol. nih.gov

Other Relevant Spectroscopic and Analytical Techniques for Specialized Studies

Beyond UV-Vis and X-ray crystallography, a suite of other analytical techniques can provide specialized information about this compound and its derivatives.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost nanometers of a material's surface. phi.comunsw.edu.au It operates by bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio using a time-of-flight mass analyzer. phi.com

This technique would be particularly valuable for studying the surface chemistry of materials functionalized with this compound or its derivatives. For instance, if the compound were used in a surface coating, catalysis, or as part of a self-assembled monolayer, ToF-SIMS could identify the compound and its fragments on the surface, confirm its orientation, and detect any surface contamination or degradation. nist.govsurfacespectra.com The imaging capabilities of ToF-SIMS also allow for the mapping of the lateral distribution of chemical species across a surface. youtube.com Recent advancements, including the use of cluster ion beams, have enhanced the ability of ToF-SIMS to analyze complex organic and biological molecules with reduced fragmentation, making it suitable for studying intricate biopolymers like glycosaminoglycans. ulvac-phi.comnih.gov

Specialized ToF-SIMS applications include depth profiling, where the primary ion beam is used to gradually sputter away the sample surface while acquiring mass spectra, creating a 3D chemical map of the material. youtube.comnih.gov This is invaluable for analyzing thin films and layered structures. rsc.org

Computational Chemistry and Theoretical Characterization of 5 Amino 2 Methoxy 4 Methylthio Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals)

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), or the electron density distribution of 5-Amino-2-methoxy-4-(methylthio)phenol were found. Such calculations would be instrumental in understanding the molecule's fundamental electronic properties.

Conformational Analysis and Energy Minimization Studies

There is no available research on the conformational landscape of this compound. Conformational analysis and energy minimization studies are essential for identifying the most stable three-dimensional structures of the molecule, which is a prerequisite for accurate predictions of its properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While experimental spectroscopic data may exist in proprietary databases, no theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies have been published. Computational spectroscopy is a powerful tool for complementing experimental data and aiding in the structural elucidation of new compounds.

Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions, Electrostatic Potential Maps)

Detailed analysis of reactivity descriptors for this compound is absent from the scientific literature. The calculation of frontier molecular orbitals, Fukui functions, and electrostatic potential maps would provide valuable insights into the molecule's reactivity, including identifying sites susceptible to electrophilic or nucleophilic attack.

Theoretical Studies of Reaction Mechanisms and Transition States Involving the Compound

There are no published theoretical investigations into the reaction mechanisms or transition states involving this compound. Such studies are crucial for understanding how the compound might be synthesized or how it participates in chemical transformations.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

No molecular modeling or dynamics simulation studies have been reported for this compound. These computational techniques would be necessary to understand how this molecule interacts with itself or with other molecules, such as solvents or biological macromolecules, which is fundamental to predicting its macroscopic properties and potential applications.

Exploration of Research Applications and Advanced Investigations Involving 5 Amino 2 Methoxy 4 Methylthio Phenol

Role as a Versatile Synthetic Building Block in the Construction of Diverse Organic Molecules

The structure of 5-Amino-2-methoxy-4-(methylthio)phenol features multiple reactive sites, making it an excellent starting material or intermediate—a synthetic building block—for creating more complex molecules. mdpi.com The aromatic ring can undergo electrophilic substitution, while the amino and hydroxyl groups can participate in a wide array of condensation and substitution reactions. This versatility allows for its incorporation into a variety of molecular scaffolds.

The amino group is a key functional handle, enabling the construction of amides, sulfonamides, and imines, or it can be transformed into a diazonium salt for subsequent Sandmeyer or coupling reactions. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. The presence of both an amino and a hydroxyl group on the same ring also opens up the possibility of forming heterocyclic structures, such as benzoxazoles, through cyclization reactions. matrixscientific.com

The strategic placement of the methoxy (B1213986) and methylthio groups influences the reactivity and properties of the final products. These groups can direct the position of further substitutions on the aromatic ring and modulate the electronic properties of the molecule. This multi-functionality makes the compound a valuable precursor in diversity-oriented synthesis, a strategy aimed at rapidly creating libraries of structurally diverse small molecules. frontiersin.org Such libraries are instrumental in the discovery of new compounds with desired properties. For instance, related aminophenol structures are used in multicomponent reactions to generate complex products in a single step, highlighting the efficiency of these types of building blocks in modern organic synthesis. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Amino Group (-NH₂) Acylation Amides
Sulfonylation Sulfonamides
Diazotization Diazonium Salts (for further reactions)
Condensation Imines (Schiff Bases) atlantis-press.com
Phenolic Hydroxyl (-OH) Alkylation Ethers
Acylation Esters
Aromatic Ring Electrophilic Substitution Halogenated, nitrated, or sulfonated derivatives
Amino and Hydroxyl Cyclization Benzoxazole (B165842) derivatives matrixscientific.com

Precursor in the Development of Advanced Functional Materials

The unique electronic and structural features of this compound make it a promising candidate as a precursor for advanced functional materials with tailored characteristics.

The compound possesses the necessary functionalities to be developed into a monomer for polymerization. Both the amino and hydroxyl groups can be modified to introduce polymerizable moieties, such as vinyl or acrylate (B77674) groups. For example, a related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from natural sources like ferulic acid, has been successfully used to create a variety of thermoplastic and thermoset polymers. mdpi.comnih.govresearchgate.net

By analogy, the phenolic hydroxyl of this compound could be modified to create a styrene-like monomer. The presence of the amino and methylthio groups would impart specific properties to the resulting polymer. The amino group could enhance adhesion, provide a site for cross-linking, or alter the polymer's solubility and thermal characteristics. The sulfur atom in the methylthio group could increase the refractive index of the polymer or improve its interaction with metal surfaces. The ability to functionalize this precursor would allow for the synthesis of polymers with a wide range of properties, from high-performance thermoplastics to specialized thermosets. ijstr.org

Table 2: Potential Properties of Polymers Derived from this compound

Functional Group Contribution Potential Polymer Property Application Area
Amino Group (-NH₂) Improved adhesion, dyeability, cross-linking site Adhesives, textiles, coatings
Methylthio Group (-SCH₃) Increased refractive index, metal affinity Optical materials, electronics
Phenolic Backbone Thermal stability, rigidity High-performance plastics
Methoxy Group (-OCH₃) Modified solubility and processability Specialty polymers

Substituted aminophenols are well-established components in the synthesis of dyes and pigments, particularly azo dyes. In this context, the amino group of a molecule like this compound can be diazotized and then reacted with a coupling component to form a chromophore. Alternatively, the compound itself can act as a coupling agent, where its activated aromatic ring reacts with a diazonium salt. aft-website.com

The specific substituents on the phenol (B47542) ring play a crucial role in determining the final color and properties of the dye. The electron-donating methoxy group and the sulfur-containing methylthio group would influence the electronic structure of the resulting dye molecule, thereby affecting its absorption spectrum and, consequently, its color. Sulfur-containing groups are known to be part of certain classes of dyes. Patents related to hair coloring agents frequently mention substituted aminophenols and specifically note the use of sulfur-containing meta-aminophenols for dyeing applications. chiralen.com The amino group also serves to enhance the dye's affinity for substrates like keratin (B1170402) fibers in hair. google.com Furthermore, such compounds can be used as pigment dispersants, which are essential for stabilizing pigment particles within a medium like paint or ink. kyoeisha-chemical.comgoogle.com

Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level

The structural motifs present in this compound are found in many biologically active molecules. This makes the compound and its close analogs valuable tools for studying biological processes at a molecular level.

The aminophenol scaffold is a common feature in molecules designed to interact with enzymes. For example, a structurally related compound, 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol, has been investigated for its potential as an enzyme inhibitor. The various functional groups on the ring can form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions within an enzyme's active site, leading to inhibition of its catalytic activity.

Derivatives of this compound could be synthesized and tested in in vitro enzyme inhibition assays to probe structure-activity relationships. For instance, the phenol and amino groups are common pharmacophores that interact with a variety of enzymes, including kinases, proteases, and oxidoreductases. The methylthio group could provide additional interactions, potentially leading to enhanced potency or selectivity for a particular enzyme target. Studies on other complex heterocyclic compounds derived from amino-thiazoles have also shown that such scaffolds can exhibit significant antioxidant activity by scavenging free radicals. nih.gov

Phenolic compounds, as a broad class, are known to exert a wide range of effects on cellular signaling pathways. nih.gov These pathways are complex networks that control cellular processes like growth, inflammation, and apoptosis. Phenols have been shown to modulate key inflammatory pathways such as the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Given its phenolic structure, this compound and its derivatives could be used in cell-based assays to investigate how this specific substitution pattern affects cellular signaling. The presence of the amino and methylthio groups could lead to unique interactions with signaling proteins, potentially modulating their activity in novel ways. By studying how these compounds affect the phosphorylation status of key proteins or the expression of target genes in model cell systems, researchers can gain insight into the molecular mechanisms underlying their biological effects. This knowledge can be valuable for understanding how small molecules interact with cellular machinery and for the development of new therapeutic agents.

Table 3: Cellular Signaling Pathways Potentially Modulated by Phenolic Compounds

Pathway Key Proteins/Factors Cellular Function
NF-κB Pathway NF-κB, IKK Inflammation, immunity, cell survival nih.gov
MAPK Pathway ERK, JNK, p38 Stress response, apoptosis, proliferation nih.gov
PI3K/Akt Pathway PI3K, Akt Cell growth, metabolism, survival nih.gov
Nrf2 Pathway Nrf2, Keap1 Antioxidant response, detoxification nih.gov

Investigation in Medicinal Chemistry as a Scaffold for the Design of Novel Compound Libraries

In the field of medicinal chemistry, the core structure of a molecule, often referred to as a scaffold, is a critical element in the design of new therapeutic agents. Scaffolds provide the foundational three-dimensional framework upon which various functional groups can be systematically introduced to explore and optimize interactions with biological targets. While direct and extensive research on this compound as a central scaffold for large compound libraries is not widely documented in publicly available literature, the inherent features of its substituted aminophenol core suggest its potential utility in this area.

The aminophenol moiety is a well-established privileged scaffold in drug discovery, present in a number of approved drugs and clinical candidates. The strategic placement of the amino and hydroxyl groups on the aromatic ring allows for diverse chemical modifications, enabling the creation of a library of analogs with varied physicochemical properties. The presence of the methoxy and methylthio groups in this compound offers additional vectors for chemical diversification. These groups can influence the molecule's conformation, polarity, and metabolic stability, and can also participate in direct interactions with biological targets.

For instance, the amino group can serve as a key hydrogen bond donor or as a site for amide bond formation, while the phenolic hydroxyl can act as a hydrogen bond donor or acceptor. The lipophilic methylthio group can engage in hydrophobic interactions within a protein's binding pocket. The combination of these functionalities in a single, relatively small molecule provides a rich starting point for the synthesis of novel compound libraries aimed at a variety of biological targets. The exploration of such a scaffold could lead to the discovery of new lead compounds for various diseases. The general principle of using heterocyclic building blocks, such as 2-aminothiophenes, for creating biologically active compounds is a well-established strategy in medicinal chemistry. nih.gov

Table 1: Potential Modification Sites of this compound for Compound Library Generation

Functional GroupPotential ModificationsDesired Outcome in Drug Discovery
Amino Group (-NH2)Acylation, Alkylation, SulfonylationIntroduction of diverse substituents to probe binding pockets; modulation of basicity and solubility.
Hydroxyl Group (-OH)Etherification, EsterificationImprovement of metabolic stability; enhancement of hydrogen bonding capacity; prodrug strategies.
Methylthio Group (-SCH3)Oxidation (to sulfoxide (B87167) or sulfone)Alteration of electronic properties and polarity; introduction of new hydrogen bond acceptors.
Aromatic RingHalogenation, Nitration (followed by reduction)Modulation of electronic properties and binding interactions (e.g., halogen bonding).

Applications in Analytical Chemistry as a Derivatizing Agent or Reference Standard

In analytical chemistry, the precise and accurate detection and quantification of analytes is paramount. This often requires the use of derivatizing agents to enhance the detectability of target molecules or the use of well-characterized reference standards for calibration.

While specific applications of this compound as a derivatizing agent are not prominently described in current literature, its chemical structure suggests potential in this regard. The primary amino group can readily react with various reagents, such as aldehydes and ketones, to form Schiff bases. atlantis-press.com This reaction could be exploited to "tag" analytes containing these functional groups with the this compound molecule, thereby facilitating their detection by techniques like UV-Vis spectroscopy or mass spectrometry, especially if the resulting derivative exhibits enhanced molar absorptivity or ionization efficiency.

More plausibly, this compound could serve as a valuable reference standard in analytical laboratories. For an analytical standard to be effective, it must be a pure, stable compound with a well-defined structure and properties. Given that this compound can be synthesized and purified, it could be used for the identification and quantification of this specific analyte in various matrices. For example, in environmental analysis or in the quality control of industrial products where aminophenol derivatives might be present as impurities or degradation products, having a certified reference standard of this compound would be essential for method validation and ensuring the accuracy of results. The use of similar phenolic compounds, such as 5-Amino-2-methylphenol, as analytical standards is already established. sigmaaldrich.com

Table 2: Potential Analytical Applications of this compound

ApplicationRationaleAnalytical Technique(s)
Derivatizing Agent The primary amine can react with carbonyl compounds to form detectable derivatives.High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
Reference Standard A pure, stable form of the compound is necessary for the accurate identification and quantification in complex samples.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potential Contributions to Flavor and Aroma Research as a Model Compound for Understanding Complex Chemical Profiles

The study of flavor and aroma is a complex field of chemistry that seeks to understand how the chemical composition of food translates into sensory perception. Phenolic and sulfur-containing compounds are known to be significant contributors to the aroma profiles of many foods, particularly those that have undergone thermal processing or smoking. nih.govnih.gov

This compound possesses several structural features that make it a highly relevant model compound for flavor and aroma research:

Phenolic Structure: Phenols are responsible for a wide range of aroma notes, including smoky, spicy, and medicinal. nih.gov

Methoxy Group: The presence of a methoxy group on the phenolic ring, as seen in compounds like guaiacol (B22219) and 4-methylguaiacol, is often associated with smoky and woody aromas. nih.gov

Amino Group: The amino group can participate in Maillard reactions with reducing sugars during heating, leading to the formation of a vast array of flavor compounds, including pyrazines and other heterocyclic compounds that contribute to roasted, toasted, and savory aromas.

Given this combination of functional groups, this compound could serve as an excellent model compound to study the formation of complex aroma profiles in food systems. For example, researchers could use this compound to investigate how the interplay between phenolic, sulfur, and amino moieties contributes to the final sensory perception of cooked or smoked foods. By studying the degradation and reaction products of this single molecule under controlled conditions, scientists can gain valuable insights into the complex chemical transformations that occur during food processing. This understanding is crucial for the food industry in developing new flavor ingredients and optimizing processing techniques to achieve desired sensory outcomes. Research has shown that a variety of phenolic compounds contribute to the smoky aroma of foods, and understanding the sensory characteristics of individual compounds is a key area of study. nih.gov

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